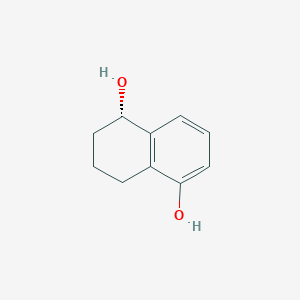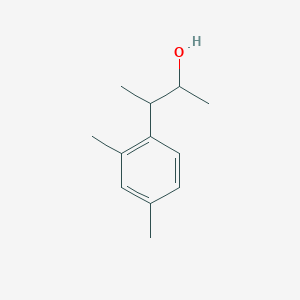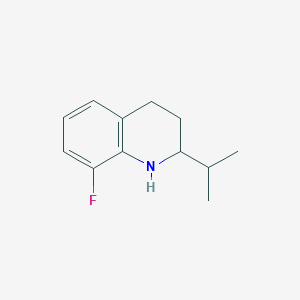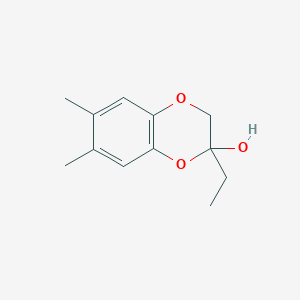
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butanone moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the benzofuran ring, followed by the introduction of the butanone group. Common reagents used in these reactions include benzofuran derivatives, alkyl halides, and ketones.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent production and minimizes human error.
Análisis De Reacciones Químicas
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in studying biological processes and interactions. It can act as a ligand for various receptors, aiding in understanding receptor-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it can act as an antagonist or agonist at certain receptor sites.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazine and 1-phenyl-4-[(5-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine share structural similarities.
Uniqueness: The presence of the butanone group in this compound distinguishes it from other benzofuran derivatives. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-7,9,12H,3,8H2,1-2H3 |
Clave InChI |
JWHOXTRWBSHUTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C1CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)



![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)

![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)

